molecular formula C9H17NO2 B555522 (R)-tert-Butyl pyrrolidine-2-carboxylate CAS No. 90071-62-8

(R)-tert-Butyl pyrrolidine-2-carboxylate

Cat. No.: B555522
CAS No.: 90071-62-8
M. Wt: 171.24 g/mol
InChI Key: XJJBXZIKXFOMLP-SSDOTTSWSA-N
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Description

(R)-tert-Butyl pyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

H-D-PRO-OTBU, also known as tert-butyl (2R)-pyrrolidine-2-carboxylate or ®-tert-Butyl pyrrolidine-2-carboxylate, is a chemical compound used in the synthesis of various pharmaceuticals It is known that such compounds are often used in the synthesis of peptides and proteins, suggesting that its targets could be specific amino acid sequences within these larger molecules .

Mode of Action

The mode of action of H-D-PRO-OTBU involves its role as a building block in the synthesis of peptides and proteins . It is used as a protective agent for the Fmoc protecting group in the process of amino ester hydrolysis . This allows for the selective deprotection of esters to create solid-phase peptide synthesis (SPPS) ready amino acids .

Biochemical Pathways

The biochemical pathways affected by H-D-PRO-OTBU are those involved in peptide and protein synthesis . By acting as a protective agent during amino ester hydrolysis, H-D-PRO-OTBU enables the creation of SPPS-ready amino acids, which can then be used to build peptides and proteins .

Pharmacokinetics

As a compound used in the synthesis of peptides and proteins, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

The result of H-D-PRO-OTBU’s action is the creation of SPPS-ready amino acids, which can then be used in the synthesis of peptides and proteins . This can have various downstream effects depending on the specific peptides or proteins being synthesized.

Action Environment

The action of H-D-PRO-OTBU is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, pH, and the presence of other reactants can all impact the efficacy and stability of H-D-PRO-OTBU in its role as a protective agent during amino ester hydrolysis .

Properties

IUPAC Name

tert-butyl (2R)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJBXZIKXFOMLP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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